Cyclopamine-KAAD
Beschreibung
Historical Context: Discovery of Cyclopamine (B1684311) and its Biological Significance
The story of cyclopamine begins not in a laboratory, but on the mountain ranges of Idaho in the 1950s, where sheep ranchers observed perplexing outbreaks of lambs born with severe craniofacial malformations, most notably cyclopia—a single eye in the center of the forehead. nih.govrsc.org This agricultural mystery prompted an investigation by the United States Department of Agriculture (USDA), which traced the cause to pregnant ewes grazing on a wildflower known as the California corn lily, Veratrum californicum. nih.govrsc.orgbris.ac.uk Subsequent research led to the isolation of the steroidal alkaloid responsible for these teratogenic effects, which was aptly named cyclopamine. acs.orgresearchgate.net
For three decades, the precise mechanism of how cyclopamine induced these developmental abnormalities remained unknown. nih.govrsc.org The breakthrough came when scientific investigations revealed that cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway. nih.govrsc.org It was found to be a direct antagonist of Smoothened (SMO), a key transmembrane receptor protein within this pathway. nih.govrsc.org This discovery was monumental, as cyclopamine was the first small-molecule inhibitor of Hedgehog signaling to be identified. nih.govresearchgate.net This established cyclopamine not only as a teratogen but also as an invaluable chemical probe for studying the fundamental roles of the Hh pathway in embryonic development. nih.govrsc.org Its ability to selectively block Hh signaling has since been instrumental in elucidating the pathway's function and has paved the way for investigating its role in disease. acs.orgresearchgate.net
Emergence of Cyclopamine-KAAD as a Research Probe
While cyclopamine was a groundbreaking tool, its utility in extensive preclinical research was hampered by certain limitations, including poor solubility and metabolic instability. bris.ac.uknih.gov To overcome these challenges, researchers developed semisynthetic derivatives. Among these, this compound (Keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl-cyclopamine) emerged as a significantly improved analogue. bris.ac.ukoup.com
This compound was engineered from the natural cyclopamine structure to enhance its biological and physical properties. bris.ac.uk This derivative demonstrated a notable increase in potency, being 10 to 20 times more effective at inhibiting the Hedgehog pathway than its parent compound. bris.ac.uk It is a potent inhibitor of hedgehog signaling with an IC50 value of 20 nM in a Shh-LIGHT2 assay. sapphirebioscience.com Like cyclopamine, it functions by targeting the SMO receptor. sapphirebioscience.comreprocell.com Its improved characteristics, including better solubility, have made this compound a preferred and more reliable probe for in vitro and in vivo studies aimed at dissecting the function and therapeutic potential of Hedgehog pathway inhibition. bris.ac.ukoup.com
Table 1: Comparison of Cyclopamine and this compound
| Feature | Cyclopamine | This compound |
|---|---|---|
| Origin | Natural steroidal alkaloid from Veratrum californicum. acs.orgresearchgate.net | Semisynthetic derivative of cyclopamine. bris.ac.uk |
| Mechanism of Action | Direct antagonist of the Smoothened (SMO) receptor in the Hedgehog pathway. nih.govrsc.org | Targets Smoothened (SMO) to inhibit Hedgehog signaling. sapphirebioscience.comreprocell.com |
| Potency | Baseline potency as the first discovered Hh inhibitor. nih.gov | 10-20 times more potent than cyclopamine. bris.ac.uk |
| Solubility | Limited solubility. bris.ac.uknih.gov | Improved solubility compared to cyclopamine. bris.ac.uk |
| Primary Use | Initial research tool for studying Hh pathway function. nih.govrsc.org | Widely used preclinical research probe for Hh pathway inhibition studies in cancer and developmental biology. oup.comaacrjournals.orgnih.gov |
Overview of the Hedgehog Signaling Pathway in Biological Processes and Pathogenesis
The Hedgehog (Hh) signaling pathway is a fundamental regulator of cellular processes and is highly conserved across species. wikipedia.orgbiologists.com In embryonic development, it is crucial for patterning and morphogenesis, transmitting information that guides the proper differentiation and organization of cells. wikipedia.orgnih.govdoi.org The Hh pathway plays a vital role in the development of numerous structures, including the nervous system, skeleton, limbs, and lungs. wikipedia.orgdoi.org Different concentrations of Hedgehog signaling proteins in various parts of the embryo dictate cell fate and ensure tissues and organs form correctly. nih.govdoi.org In adults, the pathway remains important for tissue maintenance and repair, regulating adult stem cells involved in the regeneration of tissues like hematopoietic cells and hair follicles. wikipedia.org
Given its critical role in controlling cell proliferation and differentiation, dysregulation of the Hh pathway is implicated in various diseases. biologists.comnih.gov Malfunctions can lead to developmental disorders, such as holoprosencephaly and spina bifida. researchgate.netdoi.org Furthermore, aberrant reactivation or constitutive activation of the Hh pathway is a key driver in the formation and progression of several human cancers. wikipedia.orgfrontiersin.org This pathological activation has been identified in malignancies such as basal cell carcinoma, medulloblastoma, rhabdomyosarcoma, and cancers of the pancreas, lung, and gastrointestinal tract. wikipedia.orgdoi.org The link to cancer often involves mutations in pathway components, like the PTCH1 or SMO genes, or through ligand-driven activation that transforms stem cells into cancer stem cells. wikipedia.orgdoi.org
Table 2: Roles of the Hedgehog Signaling Pathway
| Context | Function/Role | Associated Pathologies |
|---|---|---|
| Embryonic Development | Regulates cell fate, proliferation, and patterning of the central nervous system, limbs, skeleton, and other organs. wikipedia.orgbiologists.comnih.gov | Holoprosencephaly, spina bifida, skeletal deformations. researchgate.netdoi.org |
| Adult Tissues | Maintenance and regeneration via regulation of adult stem cells (e.g., in hematopoietic and neural tissues). wikipedia.orgnih.gov | Implicated in tissue repair processes. nih.gov |
| Pathogenesis (Cancer) | Aberrant activation promotes tumor initiation, progression, and survival. wikipedia.orgdoi.orgfrontiersin.org | Basal cell carcinoma, medulloblastoma, pancreatic cancer, gastric cancer, small cell lung cancer. oup.comdoi.org |
Rationale for Investigating this compound as a Pre-clinical Tool
The rationale for using this compound as a preclinical research tool is firmly rooted in the established role of the Hedgehog signaling pathway in oncology. reprocell.com The frequent and aberrant activation of the Hh pathway in a wide range of human cancers makes it a significant target for investigation. nih.govoup.com this compound provides researchers with a potent and specific instrument to inhibit this pathway.
By treating cancer cells with this compound, scientists can explore the consequences of blocking Hh signaling. Preclinical studies have demonstrated that its application can decrease the expression of Hh target genes like Gli1 and PTCH1, leading to the inhibition of cancer cell growth and the induction of apoptosis. oup.comaacrjournals.org For instance, research on gastric adenocarcinoma and basal cell carcinoma cell lines showed that treatment with this compound effectively slowed cell proliferation. oup.comaacrjournals.org It has also been used in developmental biology studies, such as in cochlear explants, to understand the role of Hh signaling in sensory cell formation. nih.gov These findings suggest that Hedgehog signaling is critical for the survival and growth of certain tumor cells, validating the pathway as a subject of anti-cancer research. oup.com Therefore, this compound serves as an essential preclinical tool to study the mechanisms of Hh-dependent cancers and to evaluate the potential of pathway inhibition as a research concept.
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Cyclopamine Kaad Action
Direct Inhibition of Smoothened (SMO)
Cyclopamine-KAAD exerts its biological effects through direct interaction with the Smoothened (SMO) protein, a central transducer of the Hedgehog signal. Unlike the canonical ligand-receptor interaction where the Hedgehog ligand binds to the Patched (PTCH) receptor, this compound bypasses this step to directly antagonize SMO activity.
Binding Site Analysis within the Smoothened Heptahelical Bundle
The primary binding site for this compound is located within the seven-transmembrane (7TM) heptahelical bundle of the SMO protein. nih.gov Research using photoaffinity and fluorescent derivatives has confirmed that this interaction is direct and does not require the N-terminal extracellular cysteine-rich domain (SmoΔCRD) or the cytoplasmic C-terminal domain (SmoΔCT) for binding to occur. nih.gov
Cyclopamine (B1684311) itself binds near the extracellular entrance of the 7TM pocket. nih.gov this compound, a derivative created by attaching a long-chain substitution to the secondary amine of cyclopamine, is predicted to bind in a mode where this extended chain projects out of the 7TM cavity through the extracellular opening. nih.gov This specific binding mode within the heptahelical bundle is crucial for its inhibitory function, directly interfering with the conformational state required for SMO activation.
Conformational Changes in Smoothened Induced by this compound
The binding of this compound to the SMO heptahelical bundle is believed to induce or stabilize a specific protein conformation. nih.gov Evidence for this conformational shift comes from studies on a constitutively active, oncogenic mutant of Smoothened known as SmoA1. This mutant protein is typically partially misfolded and retained within the endoplasmic reticulum (ER). nih.gov Treatment with this compound facilitates the exit of SmoA1 from the ER, suggesting that the binding of the compound promotes a more structurally ordered or stable conformation that can pass the cell's ER quality control system. nih.govtargetmol.comglpbio.comscientificlabs.co.uk This action indicates that this compound influences the structural state of SMO, locking it in an inactive conformation that mimics the state induced by PTCH activity. nih.gov
Effects on Smoothened Subcellular Localization and Trafficking
A critical aspect of SMO activation is its translocation to the primary cilium. This compound potently disrupts this process. By binding to SMO, this compound prevents its ciliary accumulation, which is a necessary step for signal transduction. rupress.org Studies using advanced imaging techniques have demonstrated that this compound selectively blocks the entry of SMO into the primary cilium. plos.orgresearchgate.net This contrasts with the parent compound, cyclopamine, which can cause inactive SMO to accumulate within the cilium. rupress.org The ability of this compound to prevent SMO from reaching its signaling hub in the primary cilium is a key element of its inhibitory mechanism.
Table 1: Effects of this compound on Smoothened (SMO) Localization and Conformation
| Parameter | Effect of this compound | Supporting Evidence | Reference |
|---|---|---|---|
| Binding Site | Binds to the heptahelical bundle of SMO. | Binding persists in SMO mutants lacking the N-terminal or C-terminal domains. | nih.gov |
| Conformation | Induces a conformational change in SMO. | Promotes exit of misfolded SmoA1 mutant from the Endoplasmic Reticulum (ER). | nih.gov |
| Subcellular Localization | Prevents ciliary accumulation of SMO. | Selectively blocks the entry of SMO into the primary cilium. | rupress.orgplos.org |
Downstream Molecular Events in Hedgehog Pathway Abrogation
The inhibition of SMO by this compound initiates a series of downstream molecular events that effectively shut down the Hedgehog signaling cascade. This abrogation is primarily mediated through the regulation of the GLI family of transcription factors and the subsequent suppression of their target genes.
Regulation of GLI Transcription Factors
In the canonical Hedgehog pathway, active SMO prevents the proteolytic processing of full-length GLI proteins (GLI2 and GLI3) into their repressor forms and promotes the activation of GLI transcription factors (primarily GLI1 and GLI2). By directly inhibiting SMO, this compound restores the cellular machinery that keeps GLI factors in an inactive state. scbt.commdpi.com This leads to a marked repression of GLI1 activity and a decrease in the nuclear expression of GLI1. targetmol.comglpbio.commdpi.com Without the activating signal from SMO, GLI proteins are either targeted for degradation or processed into transcriptional repressors, thereby preventing the activation of the Hh-dependent gene expression program. spandidos-publications.com
Impact on Hedgehog Target Gene Expression Profiles
The ultimate consequence of this compound's inhibition of the SMO-GLI axis is a significant alteration in the expression profile of Hedgehog target genes. As GLI transcription factors are prevented from activating their targets, the transcription of key pathway components and downstream effectors is suppressed.
Research has shown that treatment with this compound leads to a substantial decrease in the mRNA expression levels of both GLI1 and PTCH1 in gastric cancer cell lines. oup.com PTCH1 is itself a direct transcriptional target of the Hh pathway, and its downregulation is a reliable indicator of pathway inhibition. In other contexts, such as prostate cancer cells, this compound has been shown to reduce the expression of androgen-regulated genes that are influenced by Hh signaling. nih.gov However, it is noteworthy that in some ovarian cancer cell lines, this compound reduced cell proliferation without significantly altering Gli1 mRNA levels, suggesting that its effects can be context-dependent or that non-canonical mechanisms may be at play in certain cell types. plos.org
Table 2: Effect of this compound on Hedgehog Target Gene Expression
| Cell Line Context | Target Gene | Observed Effect | Reference |
|---|---|---|---|
| Gastric Cancer (SIIA, RKO) | GLI1 | Decreased mRNA expression | oup.com |
| PTCH1 | Decreased mRNA expression | oup.com | |
| Hepatocellular Carcinoma (Hep3B) | GLI1 | Markedly repressed GLI1 activity | mdpi.com |
| Ovarian Cancer (A2780, SKOV-3, OVCAR-3) | Gli1 | No significant modulation of mRNA levels | plos.org |
Table 3: Inhibitory Concentrations of this compound
| Assay/Cell Line | IC₅₀ Value | Reference |
|---|---|---|
| Shh-LIGHT2 Assay | 3 nM - 20 nM | targetmol.comscientificlabs.co.ukmedchemexpress.com |
| p2Ptch-/- Cells | 50 nM | scientificlabs.co.uk |
| SmoA1-LIGHT Cells | 500 nM | scientificlabs.co.uk |
Compound Reference Table
Interactions with Other Signaling Pathways
This compound, a potent derivative of the steroidal alkaloid cyclopamine, is primarily recognized for its inhibitory action on the Hedgehog (Hh) signaling pathway. However, its biological impact extends beyond this primary mechanism, engaging in significant crosstalk with other critical cellular signaling cascades. These interactions are pivotal in mediating its anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer. This section delves into the intricate molecular and cellular mechanisms through which this compound interacts with the Wnt/β-Catenin, Ras-Erk, and PI3K signaling pathways, and how it ultimately orchestrates the induction of apoptosis.
Modulation of Ras-Erk and PI3K Pathways
This compound has been demonstrated to exert modulatory effects on the Ras-Erk and PI3K (Phosphoinositide 3-kinase) pathways, both of which are central to cell proliferation, survival, and differentiation.
The Ras-Erk pathway, also known as the MAPK/ERK pathway, is frequently hyperactivated in various cancers. Research in basal cell carcinoma cells has revealed that cyclopamine can decrease the levels of phospho-Erk, indicating an inhibitory effect on Ras-Erk signaling. aacrjournals.org This effect is thought to be a crucial part of the mechanism by which cyclopamine induces apoptosis in these cells. aacrjournals.org The inhibition of the Hh pathway by cyclopamine appears to down-regulate Ras-Erk signaling, which in turn promotes the expression of the pro-apoptotic protein Fas. aacrjournals.org
Similarly, the PI3K/Akt pathway, a critical regulator of cell survival and metabolism, is also influenced by this compound. In estrogen-treated breast cancer cells, treatment with KAAD-Cyclopamine resulted in a reduction in the phosphorylation of Akt. aacrjournals.org Further studies in diffuse large B-cell lymphoma (DLBCL) have shown that the inhibition of Smoothened (SMO) by KAAD-cyclopamine modulates the activation status of the PI3K/Akt pathway. ashpublications.orgresearchgate.net This modulation is independent of the canonical Hh transcriptional effector GLI1, suggesting a non-canonical mechanism of action. ashpublications.orgresearchgate.net The combined treatment of DLBCL cells with a PI3K inhibitor and a SMO inhibitor like KAAD-cyclopamine leads to a synergistic decrease in cell viability and an increase in apoptosis. ashpublications.orgresearchgate.net In colon carcinoma cells, the PI3K inhibitor LY294002 has been shown to reduce Gli1 protein expression, and combination therapy with a Hh inhibitor showed synergistic growth inhibition. dovepress.com
| Cell Line | Treatment | Observed Effect on Ras-Erk/PI3K Pathways | Reference |
| ASZ001 (Basal Cell Carcinoma) | Cyclopamine | Decreased levels of phospho-Erk | aacrjournals.org |
| Estrogen-treated Breast Cancer Cells | KAAD-Cyclopamine | Reduced phosphorylation of Akt | aacrjournals.org |
| DLBCL (Diffuse Large B-cell Lymphoma) | KAAD-Cyclopamine | Modulation of AKT activation status | ashpublications.orgresearchgate.net |
| HT29 (Colon Carcinoma) | LY294002 (PI3K inhibitor) | Reduced Gli1 protein expression | dovepress.com |
Induction of Apoptosis Pathways
A significant outcome of this compound's interaction with various signaling pathways is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.
In malignant glioma cells, KAAD-cyclopamine has been shown to sensitize TRAIL-resistant cells to TRAIL-mediated apoptosis. nih.gov This sensitization occurs through the upregulation of death receptor 4 (DR4) and death receptor 5 (DR5), key components of the extrinsic apoptosis pathway. nih.gov Concurrently, KAAD-cyclopamine down-regulates the anti-apoptotic proteins Bcl-2 and c-FLIP, which are involved in the intrinsic and extrinsic pathways, respectively. nih.gov
In breast cancer cells, KAAD-Cyclopamine treatment leads to an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-3 and caspase-9, which are central executioners of the apoptotic cascade. aacrjournals.org Similarly, in hepatocellular carcinoma cells, KAAD-cyclopamine has been shown to downregulate Bcl-2, leading to suppressed cell viability and induced apoptosis. turkjgastroenterol.org Studies in gastric cancer cells have also demonstrated that KAAD-cyclopamine induces apoptosis, and this effect can be reversed by the overexpression of Gli1, confirming the on-target effect through the Hedgehog pathway. oup.com
The induction of Fas expression, as mentioned earlier in the context of the Ras-Erk pathway, is another critical mechanism. In basal cell carcinoma cells, cyclopamine-mediated apoptosis is dependent on the induction of Fas and the subsequent activation of the FasL/Fas signaling axis. aacrjournals.org
| Cell Type | Treatment | Key Apoptotic Events | Reference |
| Malignant Glioma Cells | KAAD-Cyclopamine + TRAIL | Upregulation of DR4 and DR5; Downregulation of Bcl-2 and c-FLIP | nih.gov |
| Estrogen-treated Breast Cancer Cells | KAAD-Cyclopamine | Increased cleaved PARP, caspase-3, and -9; Increased Bax expression | aacrjournals.org |
| Hepatocellular Carcinoma (SMMC-7721) | KAAD-Cyclopamine | Downregulation of Bcl-2; Upregulation of Caspase-3 | turkjgastroenterol.org |
| Gastric Cancer Cells (AGS) | KAAD-Cyclopamine | Induction of apoptosis (TUNEL assay) | oup.com |
| Basal Cell Carcinoma (ASZ001) | Cyclopamine | Increased activated caspase-3; Induction of Fas expression | aacrjournals.org |
Pre Clinical Investigations of Cyclopamine Kaad in Disease Models
In Vitro Studies in Cellular Models
The effects of Cyclopamine-KAAD have been extensively studied in various cancer cell lines, providing insights into its mechanisms of action at the cellular level.
Inhibition of Cancer Cell Proliferation and Viability
A primary focus of in vitro research has been the ability of this compound to inhibit the growth and survival of cancer cells. Studies have consistently demonstrated that this compound can suppress cell proliferation in a dose-dependent manner across a range of cancer cell lines.
In ovarian cancer cell lines such as SKOV-3, OVCAR-3, and OVCA433, which exhibit overexpression of the Hh signaling component Gli1, treatment with this compound led to a significant reduction in cell proliferation. oup.complos.org Similarly, in hepatocellular carcinoma (HCC) cells, particularly the SMMC-7721 cell line with high levels of Hh signaling, this compound markedly inhibited cell growth by reducing DNA synthesis. spandidos-publications.comnih.gov Research on diffuse large B-cell lymphoma (DLBCL) cell lines also showed a decrease in cellularity following treatment with this compound. researchgate.net Furthermore, in medulloblastoma neurospheres, this compound robustly inhibited cell proliferation. researchgate.net
It is important to note that some studies suggest that the anti-proliferative effects of this compound may, in some cases, be non-specific or toxic effects, as they were observed without a corresponding inhibition of Hedgehog target gene expression in certain ovarian cancer cell lines. plos.orgnih.gov The concentration of the drug required to block the Hh pathway can be close to the concentration that induces cell death independently of the pathway. nih.govroyalsocietypublishing.org
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Observed Effect | Citation |
|---|---|---|---|
| SKOV-3, OVCAR-3, OVCA433 | Ovarian Cancer | Decreased cell proliferation | oup.complos.org |
| SMMC-7721 | Hepatocellular Carcinoma | Marked cell growth inhibition | spandidos-publications.comnih.gov |
| Pfeiffer, BJAB, DOHH2 | Diffuse Large B-cell Lymphoma | Decrease in cellularity | researchgate.net |
| Medulloblastoma neurospheres | Medulloblastoma | Robust inhibition of cell proliferation | researchgate.net |
Induction of Cell Cycle Arrest Mechanisms
This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell types. This arrest prevents cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.
In germinal center (GC) type DLBCL cell lines, such as DOHH2, Pfeiffer, and BJAB, treatment with this compound resulted in a concentration-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase. researchgate.net This G1 arrest was associated with increased levels of the cell cycle inhibitors p27kip1 and p21waf1, and decreased levels of cyclin D2. researchgate.net In contrast, in activated B-cell (ABC) type DLBCL cell lines, the primary effect was increased cell death rather than cell cycle arrest. researchgate.net Some reports also suggest that this compound can induce a G0/G1 cell cycle arrest in ovarian cancer cells. oup.com
Attenuation of Cellular Invasion and Motility
A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize. In vitro studies have demonstrated that this compound can effectively attenuate these processes.
In ovarian cancer cells, blockade of the Hh pathway with this compound inhibited invasion and motility, which was associated with decreased expression of matrix metalloproteinase MT1-MMP, β1 integrin, and vascular endothelial growth factor (VEGF). oup.com Similarly, in hepatocellular carcinoma cells (SMMC-7721), inhibition of the Hh pathway by this compound caused a significant attenuation in both invasiveness and motility. spandidos-publications.com Studies on colorectal cancer cells (SW480) also showed that this compound significantly inhibited their invasion into Matrigel™. mdpi.com In gastric cancer cells, this compound reversed the stimulatory effect of N-Shh on cell migration and reduced N-Shh-induced invasiveness. oup.com
Table 2: Impact of this compound on Cellular Invasion and Motility
| Cell Line | Cancer Type | Observed Effect | Associated Molecular Changes | Citation |
|---|---|---|---|---|
| Ovarian Cancer Cells | Ovarian Cancer | Inhibition of invasion and motility | Decreased MT1-MMP, β1 integrin, VEGF | oup.com |
| SMMC-7721 | Hepatocellular Carcinoma | Attenuation of invasiveness and motility | Not specified | spandidos-publications.com |
| SW480 | Colorectal Cancer | Inhibition of invasion into Matrigel™ | Not specified | mdpi.com |
| AGS, MKN-28 | Gastric Cancer | Reversal of N-Shh-induced migration and invasion | Not specified | oup.com |
Effects on Cancer Stem Cell Phenotypes
The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells is responsible for tumor initiation, maintenance, and recurrence. The Hh pathway is often implicated in maintaining the "stemness" of these cells.
In colorectal cancer cells, there is evidence to suggest that Hh signaling may be indicative of a more stem cell-like phenotype, and cyclopamine (B1684311) has been shown to reduce stem cell markers in the HCT116 cell line. mdpi.com In glioblastoma multiforme (GBM) neurospheres, Hh pathway blockade with cyclopamine reduced the expression of stemness genes such as NANOG, OCT4, SOX2, NESTIN, and BMI1. nih.gov Furthermore, in acute lymphoblastic leukemia (ALL) cells, inhibition of Hh activity with this compound induced apoptosis, highlighting its critical role in cell growth and survival. nih.gov
Sensitivity and Resistance in Diverse Cell Lineages
The sensitivity of cancer cells to this compound can vary significantly, and mechanisms of resistance have been identified.
Variable sensitivity to this compound has been observed in ovarian cancer cells. oup.com In some ovarian carcinoma cell lines (A2780, SKOV-3, and OVCAR-3), although cell proliferation was decreased, the treatment did not inhibit Hedgehog target gene expression, suggesting a non-specific or toxic effect in these particular lines. plos.orgnih.gov
In hepatocellular carcinoma, some cell lines exhibit resistance to this compound. aacrjournals.org Investigations into this resistance did not find mutations in the Smo gene in the SNU423 and Hep3B cell lines, suggesting that other mechanisms downstream of Smoothened (Smo) may be responsible. aacrjournals.org However, a separate study noted that HCC cells with SMO mutations are unresponsive to this compound. mdpi.com
In DLBCL, a differential response was observed between subtypes. GC-type DLBCL cells predominantly underwent cell-cycle arrest, while ABC-type DLBCL cells showed increased apoptosis in response to this compound. researchgate.net
In Vivo Studies in Non-Human Animal Models
Pre-clinical in vivo studies using non-human animal models have provided further evidence for the anti-tumor activity of this compound and its parent compound, cyclopamine.
In a mouse model of serous ovarian cancer, both cyclopamine and another derivative, IPI-926, demonstrated significant antitumor activity as single agents. mdpi.com Similarly, in an orthotopic xenograft model of pancreatic cancer, cyclopamine not only inhibited tumor proliferation but also systemic metastases. mdpi.com
Chronic oral administration of cyclopamine was shown to dramatically inhibit the growth of ultraviolet B (UVB)-induced basal cell carcinomas in Ptch1+/- mice without significant toxicity. aacrjournals.org Direct injection of cyclopamine into basal cell carcinoma-bearing mice also enhanced apoptosis of the tumor cells. researchgate.net
In a medulloblastoma mouse model, tumors were shown to exhibit a glycolytic phenotype which could be reversed by cyclopamine treatment. researchgate.net Furthermore, in vivo studies with breast cancer models showed that LKB1 siRNA, which increases Hedgehog signaling, promoted tumor growth, an effect that could be relevant to the action of Hedgehog inhibitors like this compound. plos.org
It is crucial to consider the limitations of some in vivo models. For instance, Hedgehog pathway activity can be rapidly suppressed when medulloblastoma cells from Ptch1+/- mice are cultured in vitro, which can complicate the interpretation of results when these cells are used for allografts. nih.govroyalsocietypublishing.org
Efficacy in Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs), which are designed to spontaneously develop tumors that mimic human disease, have been utilized to evaluate the efficacy of this compound. In a notable study, medulloblastoma (MB) neurospheres derived from Math1-Cre/Ptc fl/fl mice, which harbor a conditional deletion of the Patched (Ptch) gene and develop tumors driven by aberrant Sonic Hedgehog (SHH) signaling, were treated with this compound. researchgate.net
The treatment resulted in a significant, dose-dependent inhibition of cell proliferation. researchgate.net Furthermore, this anti-proliferative effect was linked to a modulation of the tumor's metabolic phenotype. This compound treatment led to a marked decrease in the expression of key glycolytic enzymes, Hexokinase 2 (HK2) and Pyruvate Kinase M2 (PKM2), and a reduction in extracellular L-lactate levels. researchgate.net This suggests that in this SHH-dependent GEMM, this compound exerts its anti-tumor effect not only by inhibiting cell growth but also by reversing the glycolytic reprogramming characteristic of these cancer cells. researchgate.net
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Medulloblastoma neurospheres from Math1-Cre/Ptc fl/fl mice | This compound | Caused robust, dose-dependent inhibition of cell proliferation. Decreased mRNA levels of glycolytic enzymes HK2 and PKM2. Reduced extracellular L-lactate levels. | researchgate.net |
Response in Xenograft and Allograft Tumor Models
The therapeutic potential of this compound has been assessed in xenograft and allograft models, where tumor cells are implanted into immunodeficient or immunocompetent mice, respectively. While many studies focus on the parent compound, cyclopamine, some have specifically investigated the more potent derivative, this compound. encyclopedia.pubroyalsocietypublishing.org
In studies using allograft tumors derived from mouse medulloblastoma cells, treatment with this compound was investigated. royalsocietypublishing.org However, the interpretation of these results requires caution. It has been noted that the concentration of this compound required to block the Hedgehog pathway is close to the concentration that can induce cell death through off-target, SMO-independent mechanisms. royalsocietypublishing.orgnih.gov Some research suggests that the observed reduction in tumor cell growth in certain models might be attributable to these non-specific toxic effects rather than specific on-target pathway inhibition, particularly if the tumor cells lose their dependence on the Hedgehog pathway when cultured in vitro before being implanted as allografts. royalsocietypublishing.org
Despite these considerations, other studies highlight the compound's activity. For instance, this compound has been utilized in studies of various cancer cell lines that are subsequently used in xenograft models, demonstrating its ability to inhibit proliferation and induce apoptosis, which are foundational to in vivo tumor growth inhibition. reprocell.comnih.gov Research on hepatocellular carcinoma (HCC) showed that this compound treatment of hepatoma cell lines led to decreased expression of hedgehog target genes, reduced cell growth, and apoptosis. nih.gov Similarly, in gastric cancer cell lines, this compound was shown to inhibit malignant growth. oup.com
| Model Type | Cancer Type | Compound | Observed Response | Reference |
|---|---|---|---|---|
| Allograft | Medulloblastoma (mouse cells) | This compound | Reduced tumor cell growth, though potential for off-target effects noted. | royalsocietypublishing.org |
| In Vitro (basis for xenograft models) | Hepatocellular Carcinoma | This compound | Decreased expression of Hh target genes, reduced cell growth, induced apoptosis. | nih.gov |
| In Vitro (basis for xenograft models) | Gastric Cancer | This compound | Inhibited malignant growth of cancer cells. | oup.com |
| In Vitro (basis for xenograft models) | Ovarian Cancer | This compound | Induced a dose-dependent reduction of tumor cell proliferation. | plos.org |
Modulation of Tumor Growth and Progression in Pre-clinical Settings
This compound modulates several key processes involved in tumor growth and progression by inhibiting the Hedgehog signaling pathway. Pre-clinical investigations, primarily through in vitro studies that inform in vivo potential, have detailed these effects across various cancer types.
A primary effect of this compound is the inhibition of cancer cell proliferation. This has been consistently observed in cell lines from ovarian, hepatic, and gastric cancers. oup.complos.orgmdpi.com In ovarian carcinoma cells, for example, this compound induced a dose-dependent reduction in cell proliferation. plos.org The mechanism for this is often linked to a reduction in DNA synthesis. nih.gov
Beyond halting proliferation, this compound can also affect cell motility and invasiveness, which are critical for tumor progression and metastasis. In a study on hepatocellular carcinoma cells, blocking the SHH pathway with this compound led to a significant attenuation of both cell invasiveness and motility. nih.gov Similarly, in gastric cancer cells, this compound was able to reverse the enhanced cell motility and invasiveness stimulated by the N-Shh ligand. oup.com
Furthermore, this compound has been shown to inhibit the expression of key downstream targets of the Hedgehog pathway that are involved in cell growth and survival. For instance, in Hep3B hepatocellular carcinoma cells, the compound was found to inhibit the expression of Myc, a potent oncogene, which correlated with a reduced growth rate. mdpi.com
| Cancer Type | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Inhibition of Cell Growth & Progression | Reduced DNA synthesis; attenuated invasiveness and motility; inhibited expression of Myc. | nih.govmdpi.com |
| Gastric Cancer | Inhibition of Cell Motility | Reversed the stimulatory effect of N-Shh on cell migration and invasiveness. | oup.com |
| Ovarian Cancer | Inhibition of Cell Proliferation | Induced a dose-dependent reduction of ovarian tumor cell proliferation. | plos.org |
| Medulloblastoma | Inhibition of Cell Proliferation | Caused robust inhibition of cell growth in neurospheres from a GEMM. | researchgate.net |
Structure Activity Relationship Studies and Analog Development of Cyclopamine Kaad
Semisynthetic Approaches from Natural Cyclopamine (B1684311)
Cyclopamine-KAAD is a semisynthetic derivative created through chemical modification of the natural cyclopamine scaffold. bris.ac.uk The synthesis does not involve a total synthesis of the complex steroidal core; instead, it utilizes naturally sourced cyclopamine as the starting material. bris.ac.uk The key modification involves the attachment of a specific side chain to the nitrogen atom within the F-ring of the cyclopamine molecule. mdpi.comresearchgate.net
The synthesis joins a 3-keto, N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) moiety, abbreviated as "KAAD," to this secondary amine. nih.govbris.ac.uk This process results in the formation of KAAD-Cyclopamine, a molecule designed to retain the core SMO-binding structure of cyclopamine while introducing new chemical features to enhance its drug-like properties. bris.ac.uk This semisynthetic strategy proved that the F-ring nitrogen was a viable position for chemical elaboration to overcome the parent compound's limitations. nih.gov
Chemical Modifications for Enhanced Potency and Solubility
The primary motivation for the development of this compound was to address the significant drawbacks of natural cyclopamine, namely its low potency, poor water solubility (approximately 5 µg/mL), and instability in acidic environments which leads to its degradation into the inactive compound veratramine. wikipedia.orgmdpi.comresearchgate.net The addition of the KAAD side chain was a targeted chemical modification designed to overcome these issues.
Research findings have demonstrated the success of this approach. The introduction of the KAAD group resulted in a derivative with substantially increased potency in inhibiting the Hedgehog pathway. Multiple studies have confirmed that this compound is 10 to 20 times more potent than the parent cyclopamine molecule. mdpi.comresearchgate.netnih.govnih.gov In a Shh-LIGHT2 assay, a common method for measuring Hedgehog pathway inhibition, this compound demonstrated a potent IC₅₀ value of 20 nM. caymanchem.comtargetmol.com This enhancement in biological activity, coupled with improved solubility, established this compound as a superior research tool and a more viable therapeutic candidate than natural cyclopamine. nih.govnih.govnih.gov
| Compound | Relative Potency Improvement | Reported IC₅₀ | Key Limitation Addressed |
|---|---|---|---|
| Cyclopamine | Baseline | ~170 nM (EC₅₀) researchgate.net | Low potency, poor solubility mdpi.com |
| This compound | 10-20x increase vs. Cyclopamine nih.govnih.gov | 20 nM caymanchem.comtargetmol.com | Enhanced potency and solubility nih.gov |
Identification of Key Pharmacophoric Features for Biological Activity
Structure-activity relationship studies, aided by the analysis of derivatives like this compound, have been crucial in identifying the key pharmacophoric features required for inhibiting the SMO receptor. The binding of cyclopamine and its analogs occurs within the 7-transmembrane (7TM) domain of SMO. nih.govnih.gov
Modeling and structural studies have revealed that the binding orientation of cyclopamine is critical. nih.gov The core steroidal structure is essential as it fits deep within a pocket of the SMO receptor. Specifically, the 3,β-hydroxyl group on the A-ring is buried deep within this binding pocket, and modifications at this position have been shown to dramatically reduce the compound's activity. nih.gov
Conversely, the piperidine (B6355638) portion of the F-ring, which contains the secondary amine, is oriented towards the outside of the binding pocket. nih.gov This positioning allows for the attachment of bulky groups via linkers without disrupting the crucial interaction between the core of the molecule and the SMO receptor. The development of this compound is a prime example of this principle; the long KAAD chain is attached to this secondary amine, significantly improving potency and solubility without compromising the essential binding to SMO. nih.gov Therefore, the key pharmacophoric features are the rigid steroidal core for deep pocket binding and an accessible F-ring nitrogen that serves as a vector for chemical modifications to fine-tune the compound's pharmacological properties. nih.govfrontiersin.org
Development of Novel this compound Derivatives for Research Applications
The success of this compound validated the strategy of modifying the cyclopamine scaffold to create superior molecules. This breakthrough paved the way for the development of second-generation cyclopamine analogs with further improved characteristics. nih.gov While this compound itself was a significant step, subsequent research efforts focused on additional modifications to other parts of the cyclopamine structure, leading to compounds with even greater stability and oral bioavailability. researchgate.net
A notable example is Saridegib (also known as IPI-926), which emerged from SAR studies that built upon the lessons learned from earlier derivatives like this compound. nih.govresearchgate.net The development of Saridegib involved not only modifications at the F-ring but also transformations of the A-ring and an expansion of the D-ring. researchgate.netresearchgate.net These further chemical changes resulted in a novel analog with substantially improved potency, a favorable pharmacokinetic profile, and enhanced stability, leading to its evaluation in clinical trials. researchgate.netnih.govnih.gov The development trajectory from cyclopamine to this compound, and subsequently to more advanced analogs like Saridegib, highlights a systematic approach in medicinal chemistry to optimize a natural product lead into a potential therapeutic agent. researchgate.netnih.gov
| Compound | Key Structural Modification(s) | Resulting Improvement(s) |
|---|---|---|
| Cyclopamine | Natural Product Scaffold wikipedia.org | Baseline Hh Inhibition nih.gov |
| This compound | Addition of KAAD chain to F-ring nitrogen mdpi.comnih.gov | Increased potency (10-20x) and solubility nih.govresearchgate.net |
| Saridegib (IPI-926) | A-ring and D-ring modifications researchgate.netresearchgate.net | Further improved potency, stability, and oral bioavailability researchgate.netnih.gov |
Mechanisms of Acquired Resistance to Cyclopamine Kaad in Research Models
Activation of Alternative Downstream Signaling Pathways
Cancer cells can develop resistance to Cyclopamine-KAAD by activating alternative signaling pathways that bypass the need for SMO-mediated Hh signaling. This allows for the continued expression of Hh target genes, such as the GLI family of transcription factors, which are critical for tumor growth and survival. Two prominent pathways implicated in this form of resistance are the Phosphoinositide 3-kinase (PI3K)/AKT and the RAS/RAF/MEK/ERK pathways.
Upregulation of the PI3K/AKT pathway has been observed in models of resistance to SMO inhibitors. nih.gov Activation of this pathway can maintain GLI-dependent transcription in an SMO-independent manner, thereby sustaining tumor cell proliferation and survival despite the presence of this compound. mdpi.com Similarly, the RAS/RAF/MEK/ERK pathway has been shown to crosstalk with the Hh pathway. dovepress.com Activation of this pathway can also lead to the activation of GLI transcription factors, providing an escape route from SMO inhibition.
Compensation Mechanisms in Hedgehog Pathway Components
Resistance to this compound can also arise from genetic or epigenetic alterations in components of the Hh pathway downstream of SMO. These compensatory mechanisms effectively reactivate the pathway, rendering SMO inhibition ineffective.
One of the most common compensation mechanisms is the amplification of the GLI2 gene . cambridge.org GLI2 is a key transcriptional activator in the Hh pathway. Increased copy numbers of the GLI2 gene lead to its overexpression, resulting in high levels of GLI2 protein that can drive target gene expression independently of SMO activation. iu.edu This mechanism has been observed in medulloblastoma models that have acquired resistance to SMO inhibitors. cambridge.org
Another significant mechanism is the loss-of-function of the Suppressor of Fused (SUFU) protein. SUFU is a negative regulator of the Hh pathway that sequesters GLI proteins in the cytoplasm, preventing their nuclear translocation and transcriptional activity. cambridge.org Mutations that inactivate SUFU lead to the constitutive activation of GLI proteins, allowing them to enter the nucleus and drive Hh target gene expression even when SMO is inhibited by this compound. nih.gov
Strategies to Overcome Resistance in Pre-clinical Models
The elucidation of these resistance mechanisms has spurred the development of novel therapeutic strategies aimed at overcoming or circumventing resistance to this compound and other first-generation SMO inhibitors. These strategies primarily focus on the development of new inhibitors and rational drug combinations.
Identification of Second-Generation Smoothened Inhibitors
A key strategy to combat resistance is the development of second-generation SMO inhibitors that are effective against the common resistance mutations or that bind to SMO in a different manner than cyclopamine-based compounds. Several such inhibitors have shown promise in preclinical models.
Vismodegib (B1684315) (GDC-0449) and Sonidegib (LDE-225) are second-generation SMO inhibitors that have been approved for clinical use. nih.govaacrjournals.org While they bind to the same region of SMO as cyclopamine (B1684311), they have been instrumental in understanding resistance mechanisms. royalsocietypublishing.org However, tumors resistant to vismodegib often show cross-resistance to sonidegib due to shared binding sites. mdpi.com
Saridegib (IPI-926) , a semisynthetic derivative of cyclopamine, has demonstrated potent antitumor activity in preclinical models of medulloblastoma. mdpi.comnih.gov Notably, it has shown activity against cells expressing the vismodegib-resistant D473H SMO mutant. nih.gov
TAK-441 is another SMO inhibitor that has shown preclinical activity against cells with adaptive SMO mutations that confer resistance to cyclopamine and vismodegib. iu.edunih.gov
MK-4101 has also been identified as a potent Hh pathway inhibitor with significant activity against medulloblastoma and basal cell carcinoma models. aacrjournals.org In preclinical studies, MK-4101 demonstrated a reduced loss of affinity for the vismodegib-resistant D477G SMO mutant compared to vismodegib itself. aacrjournals.org
| Second-Generation SMO Inhibitor | Preclinical Findings in Resistant Models |
| Vismodegib (GDC-0449) | While effective, resistance can emerge via SMO mutations (e.g., D473H). royalsocietypublishing.org |
| Sonidegib (LDE-225) | Shows cross-resistance with vismodegib in tumors with certain SMO mutations. mdpi.com |
| Saridegib (IPI-926) | Active against cells with the vismodegib-resistant D473H SMO mutation. nih.gov |
| TAK-441 | Maintains activity in cells expressing adaptive SMO mutations resistant to cyclopamine. iu.edunih.gov |
| MK-4101 | Shows a lower fold-shift in affinity for the D477G SMO mutant compared to vismodegib. aacrjournals.org |
Rational Combinatorial Research Strategies
A promising approach to overcoming resistance is the use of rational combinatorial therapies that target multiple nodes within the Hh pathway or simultaneously inhibit the Hh pathway and a bypass pathway.
Combination with PI3K/mTOR Inhibitors : Given the role of the PI3K/AKT pathway in resistance, combining this compound with PI3K or mTOR inhibitors has shown synergistic effects in preclinical models. ajosr.orgmdpi.com For instance, the combination of the SMO inhibitor sonidegib with the PI3K inhibitor buparlisib (B177719) (BKM120) or the dual PI3K/mTOR inhibitor BEZ235 significantly delayed the development of resistance in medulloblastoma models. cambridge.org
Combination with EGFR Inhibitors : There is preclinical evidence for the interplay between the Hh and EGFR signaling pathways. In pancreatic cancer cell models, the combination of cyclopamine with the EGFR inhibitor gefitinib (B1684475) resulted in decreased tumor growth and increased apoptosis. cambridge.org
Combination with Downstream Hh Pathway Inhibitors : Targeting components of the Hh pathway downstream of SMO is another logical strategy. Arsenic trioxide (ATO) has been shown to inhibit GLI transcription factors. dovepress.com Preclinical studies have demonstrated that combining ATO with SMO inhibitors can be effective in overcoming resistance. nih.gov Similarly, GANT61 , an inhibitor of GLI1 and GLI2, has shown promise in preclinical models, particularly in combination with other agents like rapamycin. nih.gov
| Combination Strategy | Preclinical Rationale and Findings |
| This compound + PI3K/mTOR Inhibitors | Targets the PI3K/AKT bypass pathway. Combination with PI3K inhibitors like buparlisib has been shown to delay resistance in medulloblastoma models. cambridge.org Synergistic effects with mTOR inhibitors have also been observed. mdpi.com |
| This compound + EGFR Inhibitors | Addresses the crosstalk between Hh and EGFR signaling. Combination with gefitinib has shown to decrease tumor growth in pancreatic cancer models. cambridge.org |
| This compound + Arsenic Trioxide (ATO) | Targets GLI transcription factors downstream of SMO. Combination therapy can overcome resistance mediated by SMO mutations. nih.gov |
| This compound + GANT61 | Directly inhibits the final effectors of the Hh pathway, GLI1 and GLI2. nih.gov |
Methodological Approaches in Cyclopamine Kaad Research
Cell-Based Reporter Assays
Cell-based reporter assays are fundamental tools for quantifying the activity of the Hedgehog (Hh) signaling pathway and assessing the inhibitory potency of compounds like Cyclopamine-KAAD. These systems are typically engineered cell lines that contain a reporter gene, such as luciferase, under the control of a promoter with binding sites for Gli transcription factors. Inhibition of the Hh pathway by this compound leads to a measurable decrease in the reporter signal.
Detailed Research Findings: A cornerstone assay in Hh pathway research is the Shh-LIGHT2 reporter system. nih.gov This system utilizes an NIH-3T3 cell line that is stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization. nih.gov In this assay, this compound has been consistently shown to be a potent inhibitor of Hedgehog signaling, with a reported half-maximal inhibitory concentration (IC50) of 20 nM. targetmol.comcaymanchem.comsigmaaldrich.compnas.org This demonstrates its significantly higher potency compared to the parent compound, cyclopamine (B1684311). researchgate.net
Reporter assays have also been employed to study the interplay between the Hh pathway and other signaling cascades. For instance, a 3TP-Lux reporter assay, which measures TGF-β activity, was used to show that this compound could reverse the enhancement of TGF-β-induced reporter activity that was stimulated by N-Shh in gastric cancer cells. oup.com Furthermore, reporter genes containing consensus Gli-binding sites have been used to evaluate the specific transactivation potential of different Gli family members (Gli1, Gli2, and Gli3) following genetic manipulation. aacrjournals.org
Table 1: Summary of Cell-Based Reporter Assays in this compound Research
| Assay System | Cell Line | Reporter Gene | Key Finding with this compound | Reference(s) |
|---|---|---|---|---|
| Shh-LIGHT2 | NIH-3T3 | Firefly Luciferase | Potent Hh pathway inhibition (IC50 = 20 nM). targetmol.comcaymanchem.comsigmaaldrich.compnas.org | nih.govtargetmol.comcaymanchem.comsigmaaldrich.compnas.org |
| Gli-bla | NIH3T3 | Beta-lactamase | Confirmed inhibitory response to this compound treatment. thermofisher.com | thermofisher.com |
| 3TP-Lux | Gastric Cancer Cells | Luciferase | Reversed N-Shh-induced enhancement of TGF-β reporter activity. oup.com | oup.com |
Molecular Biology Techniques
Molecular biology techniques are essential for dissecting the effects of this compound on gene and protein expression within the Hedgehog signaling cascade and related pathways. These methods allow researchers to quantify changes in target molecules, providing direct evidence of the compound's mechanism of action.
Detailed Research Findings: Quantitative real-time polymerase chain reaction (qRT-PCR) is frequently used to measure changes in messenger RNA (mRNA) levels. Studies have shown that treatment with this compound can decrease the mRNA expression of key Hh target genes like Gli1 and Shh in hepatocellular carcinoma cells. nih.gov In ovarian cancer cells, its application led to decreased mRNA expression of MT1-MMP and VEGF, molecules associated with cell invasion. nih.gov
Western blotting, or immunoblotting, is the standard method for detecting and quantifying specific proteins. Research has demonstrated that this compound can decrease the protein levels of nuclear Gli1. targetmol.comcaymanchem.com It has also been shown to reduce levels of phosphorylated, active forms of proteins such as p-PKCβ-1, p-PKCβ-2, and p-CARMA1 in diffuse large B-cell lymphoma cell lines. ashpublications.org In other contexts, it has been shown to decrease the expression of β1 integrin. nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) and Immunocytochemistry (ICC) have also been used to analyze the expression of Hh pathway molecules in response to the inhibitor. researchgate.net
Table 2: Application of Molecular Biology Techniques in this compound Studies
| Technique | Target Molecule | Cell Line | Observed Effect of this compound | Reference(s) |
|---|---|---|---|---|
| qRT-PCR | Gli1, Shh mRNA | SMMC-7721 | Downregulation of mRNA expression. nih.gov | nih.gov |
| qRT-PCR | MT1-MMP, VEGF mRNA | SKOV3 | Decreased mRNA expression. nih.gov | nih.gov |
| Western Blot | Nuclear Gli1, MMP-9, pERK1/2 | Bel-7402 | Dose-dependent decrease in protein expression. targetmol.comcaymanchem.com | targetmol.comcaymanchem.com |
| Western Blot | p-PKCβ-1, p-PKCβ-2, p-CARMA1 | DLBCL cells | Decrease in phosphorylated protein levels. ashpublications.org | ashpublications.org |
| Western Blot | β1 integrin | SKOV3 | Decreased protein expression. nih.gov | nih.gov |
Cell Proliferation and Viability Assays
A critical area of this compound research involves assessing its impact on the growth and survival of cells, particularly cancer cells. A variety of assays are used to measure cell proliferation (the rate of cell division) and viability (the number of living cells).
Detailed Research Findings: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Multiple studies have utilized this assay to show that this compound inhibits the proliferation and reduces the viability of various cancer cell lines, including non-small-cell lung cancer and hepatocellular carcinoma cells. nih.govnih.gov Similarly, the MTS assay, which functions on a similar principle, confirmed that this compound decreases the viability of diffuse large B-cell lymphoma cells. ashpublications.org
Beyond metabolic assays, direct counting of viable cells has demonstrated a dose-dependent reduction in ovarian tumor cell proliferation following treatment. plos.org For assessing long-term effects on proliferation, the colony formation assay is used; this method revealed an inhibitory effect of this compound on Hep3B cells. researchgate.net To distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects, apoptosis assays are employed. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining has shown that this compound can induce apoptosis in cell lines like SMMC-7721 and diffuse large B-cell lymphoma cells. nih.govashpublications.org
Table 3: Cell Proliferation and Viability Assays Used with this compound
| Assay Type | Principle | Cell Line(s) | Key Finding with this compound | Reference(s) |
|---|---|---|---|---|
| MTT Assay | Measures metabolic activity | H1299, H2009, SMMC-7721 | Reduced cell proliferation/viability. nih.govnih.gov | nih.govnih.gov |
| MTS Assay | Measures metabolic activity | BJAB, DOHH2 | Decreased cell viability. ashpublications.org | ashpublications.org |
| Direct Cell Count | Manual/automated counting | A2780, SKOV-3, OVCAR-3 | Dose-dependent reduction in cell number. plos.org | plos.org |
| Colony Formation | Measures long-term survival | Hep3B | Reduced colony formation ability. researchgate.net | researchgate.net |
Functional Assays for Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Functional assays that model these processes are crucial for evaluating the potential of this compound to inhibit cancer spread.
Detailed Research Findings: The Matrigel invasion assay, often performed in a transwell chamber, is the gold standard for studying cell invasion. The transwell filter is coated with Matrigel™, a basement membrane matrix, which cells must degrade and move through. Studies have consistently shown that this compound significantly inhibits the invasive ability of various cancer cells, including ovarian, colorectal, and gastric cancer cell lines. oup.comnih.govnih.gov For example, treatment of Bel-7402 hepatocarcinoma cells with this compound resulted in a 45.9% inhibition of invasion. targetmol.comcaymanchem.com
To assess cell motility without the element of invasion, the wound-healing assay is used. In this technique, a "wound" or scratch is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured. This assay demonstrated that this compound suppresses the migration of SKOV3 ovarian cancer cells. nih.gov These functional results correlate with molecular findings, such as the decreased expression of genes involved in metastasis like MT1-MMP and VEGF. nih.gov
Table 4: Functional Assays for Cell Migration and Invasion
| Assay | Process Measured | Cell Line(s) | Observed Effect of this compound | Reference(s) |
|---|---|---|---|---|
| Matrigel Invasion Assay | Cell Invasion | SKOV3, OVCA433, SW480, AGS | Significant inhibition of invasive potential. oup.comnih.govnih.gov | oup.comnih.govnih.gov |
Genetic Manipulation and Overexpression Systems
To confirm that the effects of this compound are specifically mediated through the Hh pathway and to understand the roles of individual components, researchers use genetic manipulation techniques. These methods involve either silencing a gene to observe the effect of its absence or overexpressing it to see if it can override the compound's inhibitory action.
Detailed Research Findings: RNA interference (RNAi), typically using small interfering RNAs (siRNAs), is a common method for transiently silencing gene expression. In non-small-cell lung cancer cells, siRNAs targeting Gli1, Gli2, or Gli3 were used to mimic the effects of Hh pathway inhibition. nih.gov In gastric cancer studies, siRNAs against ALK5 or Smad3 helped to dissect the interplay between the Hh and TGF-β pathways. oup.com
Conversely, overexpression systems are used to increase the amount of a specific protein in a cell. This is usually achieved by transfecting cells with a plasmid vector containing the gene of interest. In hepatocellular carcinoma cells, which are responsive to this compound, the overexpression of Gli2 was shown to rescue cells from inhibitor-induced cell death, suggesting that Gli2 is a critical downstream effector for cell survival in this context. aacrjournals.org Similarly, overexpressing Gli1 in ovarian cancer cells was used as a positive control for Hh pathway activation in invasion assays. nih.gov These genetic tools are invaluable for validating drug targets and elucidating signaling logic.
Table 5: Genetic Manipulation in this compound Research
| Technique | Gene(s) Manipulated | Purpose | Key Finding | Reference(s) |
|---|---|---|---|---|
| siRNA knockdown | Gli1, Gli2, Gli3 | Investigate individual roles of Gli factors. | Silencing Gli factors inhibits cell proliferation. nih.gov | nih.gov |
| Overexpression | Gli2 | Test for rescue from inhibition. | Gli2 overexpression inhibited cell death induced by this compound. aacrjournals.org | aacrjournals.org |
| Overexpression | Gli1 | Induce Hh pathway activation. | Used as a control to study Gli1-mediated invasion. nih.gov | nih.gov |
Protein-Ligand Interaction Studies
A fundamental question in the study of any inhibitor is whether it binds directly to its intended target. For this compound, a variety of biophysical and biochemical assays have been developed to study its interaction with the Smoothened (Smo) receptor.
Detailed Research Findings: Direct binding has been demonstrated using fluorescently labeled cyclopamine derivatives, such as BODIPY-cyclopamine. nih.gov In these assays, cells expressing the Smo receptor are incubated with the fluorescent ligand. The specific binding can be visualized by microscopy or quantified by flow cytometry. nih.gov The addition of unlabeled this compound competes with BODIPY-cyclopamine for binding to Smo, and the degree of competition is used to calculate its binding affinity (apparent KD of 23 nM). nih.gov
Another technique is photoaffinity cross-linking, where a cyclopamine derivative with a photo-reactive group (PA-cyclopamine) is used to form a covalent bond with Smo upon UV light exposure. The efficiency of this cross-linking is reduced in the presence of competing this compound, providing further evidence of a direct and specific interaction. nih.govpnas.org
More recently, advanced techniques like NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer) have been established. nih.govbiorxiv.org This assay measures energy transfer between a nanoluciferase-tagged Smo receptor and a fluorescent ligand in living cells, allowing for real-time analysis of ligand binding. Competition experiments with this compound in this system have helped to further characterize its binding properties at the Smo receptor. nih.govbiorxiv.org Additionally, in vitro GTPγS binding assays show that this compound can block the constitutive activity of Smo in isolated cell membranes. pnas.org
Table 6: Protein-Ligand Interaction Assays for this compound and Smoothened
| Assay Method | Principle | Key Finding | Reference(s) |
|---|---|---|---|
| BODIPY-cyclopamine Competition | Competitive binding with a fluorescent ligand. | This compound competes for Smo binding (apparent K_D = 23 nM). nih.gov | nih.govpnas.org |
| Photoaffinity Cross-linking | Competitive inhibition of covalent ligand attachment. | This compound abrogates cross-linking of PA-cyclopamine to Smo. nih.gov | nih.gov |
| NanoBRET Assay | Bioluminescence resonance energy transfer. | Used for real-time competition binding experiments in live cells. nih.govbiorxiv.org | nih.govbiorxiv.org |
| In vitro GTPγS Binding | Measures G-protein activation by Smo. | This compound acts as an inverse agonist, blocking Smo activity. pnas.orgpnas.org | pnas.orgpnas.org |
Animal Model Establishment and Evaluation Techniques
While cell-based assays provide critical mechanistic insights, animal models are indispensable for evaluating the efficacy of a compound in a complex, living organism. Research on this compound has utilized animal models to confirm its enhanced potency in vivo.
Detailed Research Findings: Studies have reported that this compound is 10 to 20 times more potent than its parent compound, cyclopamine, in mouse models. researchgate.netmdpi.com The primary animal models used in this field of cancer research are xenograft models. This technique typically involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice). These mice lack a functional immune system, which prevents the rejection of the human tumor cells.
Once tumors are established and reach a measurable size, the animals are treated with the test compound. The evaluation of efficacy involves monitoring tumor volume over time, typically measured with calipers. At the end of the study, tumors are often excised, weighed, and subjected to further analysis, such as immunohistochemistry or western blotting, to confirm that the drug engaged its target (e.g., by showing reduced Gli1 expression) and to assess effects on proliferation and apoptosis within the tumor tissue. While specific detailed reports on the establishment and evaluation techniques for this compound are less common in the literature than for its parent compound, its development was driven by its superior performance in such in vivo systems. researchgate.netmdpi.com
Future Research Directions and Unexplored Avenues for Cyclopamine Kaad
Investigation of Novel Molecular Targets Beyond Canonical SMO Inhibition
While the interaction of Cyclopamine-KAAD with the heptahelical bundle of SMO is well-established, the full spectrum of its molecular targets remains an active area of investigation. nih.gov Future research will likely focus on identifying and characterizing additional binding partners, which could explain some of the compound's broader biological effects.
Recent studies have hinted at SMO-independent activities of cyclopamine (B1684311), such as the induction of apoptosis through the nitric oxide-dependent neutral sphingomyelinase 2/ceramide pathway. nih.gov It is crucial to determine if this compound shares these off-target functions. Advanced techniques such as photoaffinity labeling, in which a photoreactive derivative of this compound is used to covalently link to its binding partners, can be instrumental in these investigations. nih.gov Identifying these novel targets could unveil new therapeutic possibilities and provide a more comprehensive understanding of the compound's mechanism of action.
Furthermore, some studies suggest that certain SMO inhibitors may act at sites distinct from the cyclopamine binding site. stanford.edu Investigating whether this compound can synergize with other SMO antagonists that bind to different sites could be a promising research direction. stanford.edu This could lead to combination therapies with enhanced efficacy and reduced potential for drug resistance.
Exploration of this compound in Emerging Disease Models
The role of aberrant Hh signaling is well-documented in a variety of cancers, including basal cell carcinoma, medulloblastoma, and certain gastrointestinal cancers. mdpi.comnih.govoup.com this compound has been instrumental in preclinical studies of these malignancies, often demonstrating greater potency than its parent compound, cyclopamine. ajosr.orgmdpi.com Future research should extend the application of this compound to a wider array of emerging disease models where Hh pathway dysregulation is implicated.
Cancer Stem Cells (CSCs): The Hh pathway is critical for the self-renewal and survival of cancer stem cells in various malignancies, including acute lymphoblastic leukemia (ALL) and multiple myeloma. mdpi.com Studies have shown that inhibiting Hh activity with this compound can induce apoptosis in T-ALL cell lines. mdpi.com Further investigation into the efficacy of this compound in eliminating CSC populations in different tumor types is a critical future direction. This research could lead to strategies to overcome therapy resistance and tumor recurrence, which are often attributed to CSCs.
Non-Oncological Diseases: Beyond cancer, the Hh pathway is involved in a range of developmental processes and tissue homeostasis. Dysregulation of this pathway has been linked to various other conditions. Exploring the utility of this compound in preclinical models of these diseases, such as fibrosis and certain neurodegenerative disorders, could open up new therapeutic avenues.
Advanced Synthetic Methodologies for Novel Analogues
While this compound represents a significant improvement over natural cyclopamine in terms of potency and solubility, the development of next-generation analogues with even more desirable properties is a key research focus. ajosr.orgmdpi.combris.ac.uk All current cyclopamine-like structures are semi-synthetic, derived from the natural product. bris.ac.uk A major hurdle in the field has been the lack of a facile total synthesis of cyclopamine. bris.ac.uk
Future efforts will likely concentrate on:
Total Synthesis: Developing an efficient and scalable total synthesis of cyclopamine and its analogues would be a landmark achievement. This would allow for the creation of a much wider diversity of chemical structures that are not limited by the modifications possible on the natural product scaffold. bris.ac.uk
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help to delineate the key chemical features required for potent and selective SMO inhibition. This includes exploring modifications to the A-F ring system and the KAAD side chain. researchgate.net
"Drug-like" Properties: The synthesis of new analogues will aim to further improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, and to enhance selectivity to minimize off-target effects. ajosr.orgresearchgate.net For instance, derivatives like IPI-926 (saridegib) were developed from the cyclopamine scaffold to have increased stability and potency. mdpi.comresearchgate.net
Integration with Systems Biology Approaches to Elucidate Complex Interactions
To fully comprehend the biological impact of this compound, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of "omics" data—genomics, proteomics, and metabolomics—can provide a comprehensive map of the cellular changes induced by this compound. researchgate.netnih.gov
Future research should focus on:
Transcriptomic and Proteomic Profiling: Analyzing global changes in gene and protein expression in response to this compound treatment can reveal novel downstream effectors and previously unknown signaling crosstalk. This can help to build more complete models of the Hh pathway and its interactions with other cellular networks.
Computational Modeling: Integrating experimental data into computational models can simulate the complex biological interactions and predict the systemic effects of this compound. This can aid in identifying key nodes in the network that could be targeted for combination therapies. researchgate.net
Personalized Medicine: Systems biology approaches can help identify biomarkers that predict sensitivity or resistance to this compound in different patient populations or tumor subtypes. For example, mutations in SMO have been shown to confer resistance to the compound in some hepatocellular carcinoma cells. mdpi.com
Re-evaluation of Off-Target Effects in Research Contexts
While this compound is considered more selective than cyclopamine, it is crucial to rigorously re-evaluate its potential off-target effects in various research contexts. ajosr.org The concentration of cyclopamine required to block the Hh pathway can be close to the concentration that induces cell death independently of the pathway. nih.gov
It has been observed that at higher concentrations, cyclopamine can induce cell death through mechanisms independent of SMO inhibition. nih.gov For example, one study on ovarian cancer cell lines showed that while KAAD-cyclopamine decreased cell proliferation, it did not inhibit the expression of Hh target genes, suggesting a nonspecific or toxic effect at the concentrations used. plos.org
Future research must:
Carefully Titrate Concentrations: Researchers should meticulously determine the optimal concentration of this compound for specific cell types and experimental conditions to ensure that the observed effects are primarily due to SMO inhibition.
Employ Negative Controls: The use of structurally related but inactive compounds, such as tomatidine, is essential to differentiate specific Hh pathway inhibition from non-specific effects. oup.com
Utilize Orthogonal Approaches: Combining pharmacological inhibition with genetic approaches, such as siRNA-mediated knockdown of SMO or GLI1, can help to validate that the observed phenotypes are indeed a consequence of Hh pathway blockade. mdpi.com
A thorough understanding of the potential for off-target effects is critical for the accurate interpretation of experimental results and for the reliable use of this compound as a research tool.
Q & A
Q. What is the mechanism of action of Cyclopamine-KAAD in inhibiting Hedgehog (Hh) signaling, and how does it differ from other Hh pathway inhibitors?
this compound binds to Smoothened (Smo), a key transmembrane protein in the Hh pathway, and promotes its exit from the endoplasmic reticulum, thereby blocking downstream signaling. Unlike Cyclopamine, it exhibits lower toxicity (IC₅₀ = 20 nM in Shh-LIGHT2 assays) and higher specificity for SmoA1 mutants . Its cell-permeable nature allows direct modulation of intracellular Smo trafficking, making it suitable for in vitro studies requiring precise pathway inhibition .
Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?
this compound is light-sensitive and should be stored at -20°C under inert gas. It is soluble in DMSO, ethanol, and methanol, with recommended stock concentrations of 10 mM in DMSO for cellular assays. Post-reconstitution, aliquots should be frozen (-20°C) and used within two weeks to avoid degradation .
Q. What is the established IC₅₀ value of this compound in standard Hedgehog signaling assays?
The IC₅₀ ranges from 20 nM in Shh-LIGHT2 assays to 50 nM in p2Ptch-/- cells and 500 nM in SmoA1-LIGHT cells. These variations reflect differences in cell-specific Smo expression and assay conditions (e.g., ligand stimulation duration) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC₅₀ values of this compound across different studies?
Variability arises from assay design (e.g., ligand concentration, readout timepoints) and cellular context (e.g., Smo mutation status). For example, in SmoA1-mutant models, higher concentrations (5 µM) are required to inhibit constitutive activity . Standardization using internal controls (e.g., BODIPY-cyclopamine binding assays) and validation with orthogonal methods (e.g., GLI1 mRNA quantification) can improve reproducibility .
Q. What experimental strategies are recommended for combining this compound with other therapeutic agents (e.g., TRAIL) to enhance apoptotic effects?
this compound sensitizes glioblastoma cells to TRAIL-induced apoptosis by upregulating death receptors DR4/DR5. Co-treatment protocols involve pre-incubation with this compound (2.5 µM, 24 h) followed by TRAIL (100 ng/mL, 6 h). Viability assays (e.g., MTT) and Western blotting for cleaved caspases are critical for quantifying synergy .
Q. How should researchers design dose-response experiments to account for cell type-specific variations in this compound sensitivity?
Use a logarithmic concentration range (0.1–50 µM) and include controls for baseline Hh activity (e.g., untreated cells) and pathway saturation (e.g., SANT-1-treated cells). For example, in DLBCL cells, 2.5 µM reduces GLI1 mRNA without affecting viability, whereas hepatocarcinoma cells require ≥10 µM for significant migration inhibition .
Q. What methodologies are recommended to validate this compound's target engagement in live-cell assays?
- BODIPY-cyclopamine competition assays : Measure displacement of fluorescent probes from Smo in dose-dependent manner .
- Subcellular localization studies : Track SmoA1 redistribution from the endoplasmic reticulum using immunofluorescence .
- Transcriptional readouts : Quantify GLI1 and BCL2 mRNA levels via qPCR to confirm pathway suppression .
Data Analysis and Reporting Guidelines
Q. How should researchers address contradictory results in this compound's efficacy across tumor models?
Contradictions often stem from tumor heterogeneity (e.g., Smo mutation status) or off-target effects at high doses. Include:
Q. What statistical methods are appropriate for analyzing this compound's effects on cell migration and invasion?
For transwell assays, use ANOVA with post-hoc Tukey tests to compare treatment groups. Normalize migration rates to untreated controls and report inhibition percentages with standard deviations (e.g., 45.9 ± 5.2% inhibition in hepatocarcinoma cells) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when using this compound in preclinical studies?
- Batch documentation : Record purity (≥70% by HPLC) and isomer ratios .
- Protocol transparency : Publish detailed methods for compound preparation, including solvent evaporation steps to avoid residual DMSO toxicity .
- Data sharing : Deposit raw viability curves (e.g., from Figure 1 in Kim et al., 2011) in public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
